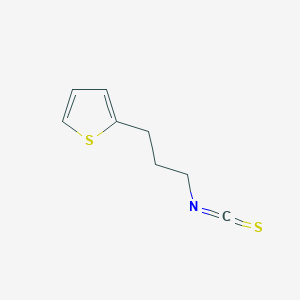

2-(3-Isothiocyanatopropyl)thiophene

Description

2-(3-Isothiocyanatopropyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with a propyl chain terminated by an isothiocyanate (-NCS) group. This functional group confers significant reactivity, enabling applications in polymer chemistry, bioconjugation, and materials science. The compound’s structure combines the aromatic stability of thiophene with the electrophilic character of the isothiocyanate moiety, making it a versatile intermediate for synthesizing thiourea derivatives or functionalized polymers .

Properties

Molecular Formula |

C8H9NS2 |

|---|---|

Molecular Weight |

183.3 g/mol |

IUPAC Name |

2-(3-isothiocyanatopropyl)thiophene |

InChI |

InChI=1S/C8H9NS2/c10-7-9-5-1-3-8-4-2-6-11-8/h2,4,6H,1,3,5H2 |

InChI Key |

UGPSUVKFPYGFQV-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)CCCN=C=S |

Canonical SMILES |

C1=CSC(=C1)CCCN=C=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

| Compound Name | Substituent(s) on Thiophene | Functional Group(s) | CAS Number |

|---|---|---|---|

| 2-(3-Isothiocyanatopropyl)thiophene | 3-Isothiocyanatopropyl | Isothiocyanate (-NCS) | Not listed |

| Thiophene | None (parent compound) | Aromatic sulfur heterocycle | 110-02-1 |

| 2-(1,1-Dimethylethyl)thiophene | tert-Butyl | Alkyl group | 1689-78-7 |

| Thieno[2,3-b]thiophene derivatives | Fused thiophene systems | Cyano, mercapto, phenylamino | Not listed |

Key Observations :

- Reactivity: The isothiocyanate group in 2-(3-Isothiocyanatopropyl)thiophene enables nucleophilic addition reactions (e.g., with amines to form thioureas), distinguishing it from non-reactive alkyl-substituted analogs like 2-(1,1-Dimethylethyl)thiophene. This property is critical in drug design and polymer crosslinking .

- Aromatic Stability: Unlike fused thiophene systems (e.g., thieno[2,3-b]thiophene derivatives in ), the simpler monocyclic structure of 2-(3-Isothiocyanatopropyl)thiophene offers easier synthetic modification but reduced π-conjugation for electronic applications .

- Solubility : Alkyl-substituted thiophenes (e.g., 2-(1,1-Dimethylethyl)thiophene) exhibit higher hydrophobicity, whereas the polar -NCS group in 2-(3-Isothiocyanatopropyl)thiophene enhances solubility in polar aprotic solvents like DMF, as evidenced by its use in DMF-mediated syntheses .

Preparation Methods

Fiesselmann Thiophene Synthesis

Developed by Hans Fiesselmann, this method constructs thiophene derivatives from α,β-acetylenic esters and thioglycolic acid under basic conditions. For 2-(3-hydroxypropyl)thiophene intermediates:

- Deprotonation : Thioglycolic acid ester attacks the triple bond of the alkyne.

- Cyclization : Sequential additions and eliminations yield the thiophene core.

- Propyl Chain Introduction : Using a β-ketoester variant, Lissavetzky’s modification enables alkyl side-chain incorporation via alcohol-mediated monoadduct formation.

Key Conditions :

Friedel-Crafts Alkylation

Direct alkylation of thiophene with 3-chloropropanol derivatives using Lewis acids (e.g., AlCl₃) introduces the propyl chain.

- Mechanism : Electrophilic substitution at C2 due to thiophene’s aromaticity.

- Limitations : Over-alkylation and regioselectivity challenges require careful stoichiometry.

Isothiocyanate Group Installation

Converting the terminal hydroxyl group of the propyl chain into an isothiocyanate (-NCS) is critical. Two methods are prevalent:

Thiophosgene (CSCl₂) Route

Thiophosgene reacts with primary amines or alcohols under controlled conditions:

- Reaction :

$$

\text{R-OH} + \text{CSCl}_2 \rightarrow \text{R-NCS} + 2\text{HCl}

$$ - Conditions :

- Solvent: Dichloromethane or THF

- Temperature: 0–25°C

- Base: Pyridine (HCl scavenger)

- Yield : 70–85%

Safety Note : Thiophosgene’s high toxicity necessitates strict containment and alternatives where possible.

Thiocyanate Salt Mitsunobu Reaction

A safer alternative employs thiocyanate salts (KSCN or NH₄SCN) with Mitsunobu conditions:

- Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃

- Mechanism :

- Alcohol activation via phosphine-azocarboxylate complex.

- Nucleophilic displacement by thiocyanate.

- Yield : 50–65%

Integrated Synthetic Pathways

Sequential Fiesselmann-Thiophosgene Approach

Cross-Coupling and Isothiocyanate Formation

- Suzuki-Miyaura Coupling : Attach a propyl boronate ester to 2-bromothiophene.

- Oxidation-Hydroxylation : Convert boronate to -OH using H₂O₂/NaOH.

- Thiophosgene Reaction : As above.

Advantages : Better regiocontrol; Yield : 55–70%.

Catalytic and Process Optimization

Vapor-Phase Catalysis (Patent US5726326A)

A supported iron oxide catalyst (K₂Mg(Fe₀.₉₅Cr₀.₀₅)₃) enables thiophene synthesis from 2-methylbutanol and CS₂ at 475°C:

Q & A

Q. What role does the isothiocyanate group play in crosslinking reactions for polymer networks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.